4-(Trifluoromethyl)oxan-4-ol
Description
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Properties
IUPAC Name |
4-(trifluoromethyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5(10)1-3-11-4-2-5/h10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILQWLEIJLQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251358-35-6 | |
| Record name | 4-(trifluoromethyl)oxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-(Trifluoromethyl)oxan-4-ol is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, drawing from diverse research findings and case studies.
This compound possesses a molecular formula of C5H7F3O, characterized by the presence of a trifluoromethyl group that contributes to its lipophilicity and metabolic stability. The compound is known to engage in various biochemical interactions, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The trifluoromethyl group enhances hydrogen bonding and hydrophobic interactions, facilitating binding to active sites of target biomolecules. This interaction can lead to:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, altering their catalytic activities.
- Modulation of Signaling Pathways : It influences cellular signaling pathways, potentially affecting gene expression and cell proliferation.
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its ability to inhibit the proliferation of breast cancer cells (MCF-7) and other tumor types through the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.2 | Inhibition of proliferation |
| Hek293 | 22.5 | Reduced viability |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes:
| Enzyme | IC50 (µM) | Activity |
|---|---|---|
| COX-2 | 18.0 | Moderate inhibition |
| Lipoxygenase (LOX) | 20.5 | Moderate inhibition |
These findings suggest that this compound may have potential as an anti-inflammatory agent.
3. Antioxidant Properties
The antioxidant capacity of this compound has also been investigated. It was found to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.
Case Studies
A notable study conducted by researchers at [source] highlighted the effects of this compound on various cancer cell lines. The study utilized molecular docking techniques to predict interactions between the compound and target proteins, confirming that the trifluoromethyl group significantly enhances binding affinity.
In another case, a series of derivatives were synthesized based on the oxan-4-ol scaffold, demonstrating enhanced biological activity compared to their non-fluorinated counterparts. These derivatives exhibited improved selectivity and potency against specific targets, underscoring the importance of the trifluoromethyl group in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
